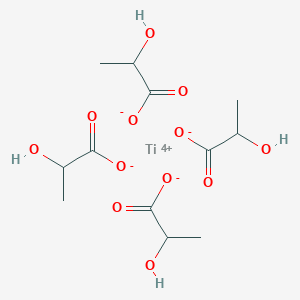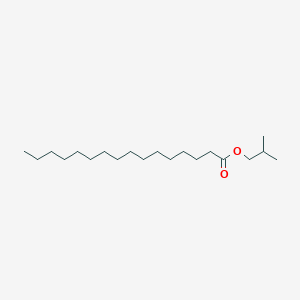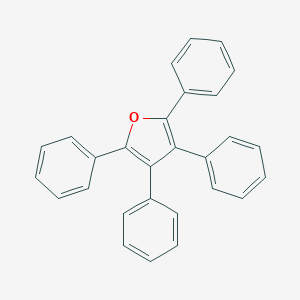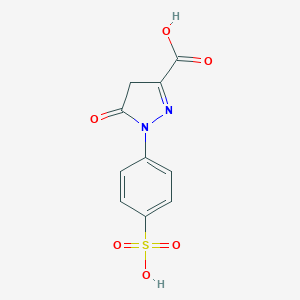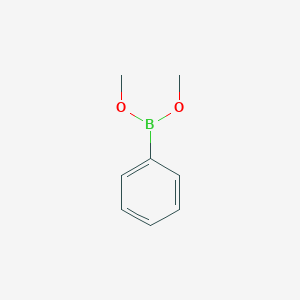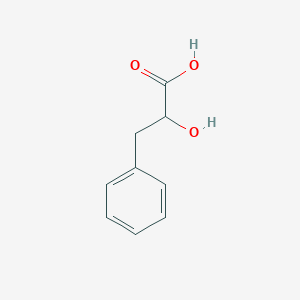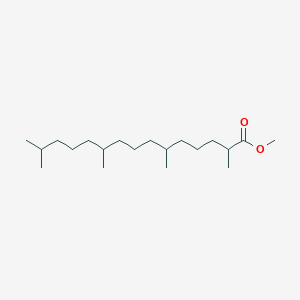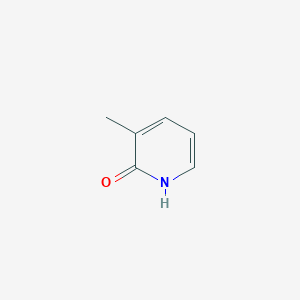
Nalco L-699
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalco L-699 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a type of cationic polymer that is commonly used as a flocculant and coagulant in wastewater treatment processes. However, recent research has shown that Nalco L-699 has a range of other potential applications in fields such as biotechnology, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of Nalco L-699 is based on its ability to form complexes with biomolecules through the formation of electrostatic interactions. The cationic nature of the polymer allows it to interact with negatively charged biomolecules, leading to the formation of stable complexes. This interaction can be further enhanced through the addition of salt or changes in pH.
Biochemische Und Physiologische Effekte
Nalco L-699 has been shown to have a range of biochemical and physiological effects on biomolecules. For example, it has been shown to induce conformational changes in proteins, alter the activity of enzymes, and promote the formation of stable complexes between biomolecules. These effects can be used to manipulate and study biomolecules in a range of research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Nalco L-699 for lab experiments is its high specificity and selectivity for biomolecules. This allows for precise separation and purification of target molecules, which is essential for many research applications. Additionally, Nalco L-699 is relatively easy to use and can be applied to a range of different biomolecules.
However, there are also limitations to the use of Nalco L-699 in lab experiments. One of the main limitations is its potential toxicity to cells and tissues. Additionally, the formation of stable complexes between biomolecules can be difficult to control, which can lead to unwanted interactions and results.
Zukünftige Richtungen
There are many potential future directions for research on Nalco L-699. One promising area of research is the development of new synthesis methods that can produce polymers with specific properties and characteristics. Additionally, there is potential for the use of Nalco L-699 in new applications, such as the development of new drug delivery systems or the study of protein-protein interactions.
Conclusion
In conclusion, Nalco L-699 is a highly promising chemical compound that has a range of potential applications in scientific research. Through further research and development, it may be possible to unlock new uses and applications for this versatile polymer.
Wissenschaftliche Forschungsanwendungen
Nalco L-699 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biomolecular separation and purification. Nalco L-699 has been shown to be highly effective at separating and purifying a range of biomolecules, including proteins, nucleic acids, and carbohydrates.
Eigenschaften
CAS-Nummer |
139-90-2 |
|---|---|
Produktname |
Nalco L-699 |
Molekularformel |
C13H30N2O4 |
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxyethyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H30N2O4/c1-11(17)8-14(6-7-16)4-5-15(9-12(2)18)10-13(3)19/h11-13,16-19H,4-10H2,1-3H3 |
InChI-Schlüssel |
VUTCGUXQNADIRX-UHFFFAOYSA-N |
SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |
Kanonische SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |
Andere CAS-Nummern |
139-90-2 845526-22-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

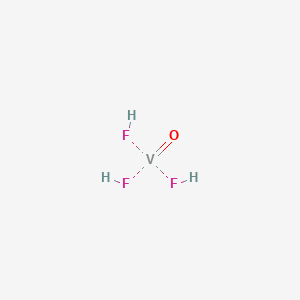
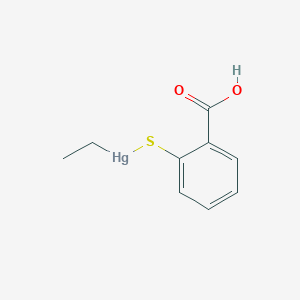
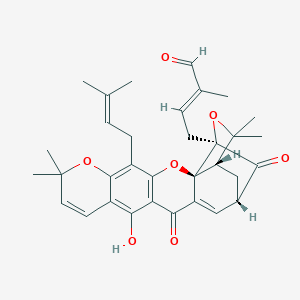
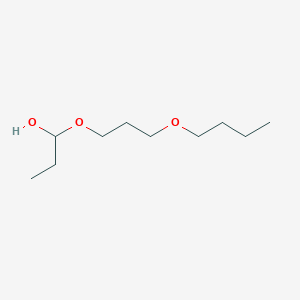
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)
